Cas no 1824274-89-6 (4-Bromo-3-fluoro-2-iodobenzaldehyde)

4-ブロモ-3-フルオロ-2-ヨードベンズアルデヒドは、ハロゲン置換基を複数有する芳香族アルデヒド化合物です。ブロモ、フルオロ、ヨードという異なるハロゲン原子がベンゼン環上に位置特異的に導入されており、分子の電子特性や立体構造にユニークな影響を与えます。この多ハロゲン化構造により、有機合成中間体として高い反応性と位置選択性を発揮します。特にパラジウムカップリング反応や置換反応における基質として有用で、医薬品や機能性材料の合成において重要なビルディングブロックとなります。アルデヒド基の存在により、さらなる誘導体化も容易に行える点が特徴です。

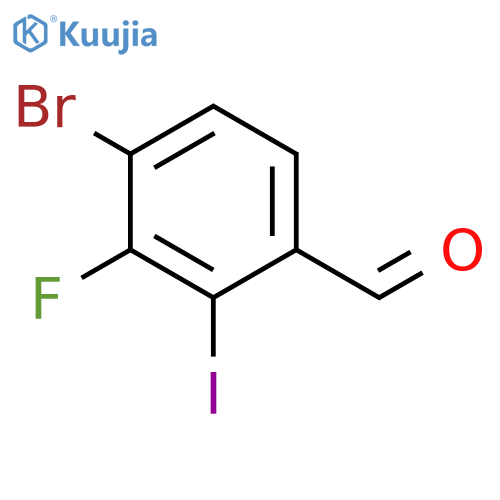

1824274-89-6 structure

商品名:4-Bromo-3-fluoro-2-iodobenzaldehyde

CAS番号:1824274-89-6

MF:C7H3BrFIO

メガワット:328.904997110367

CID:5267698

4-Bromo-3-fluoro-2-iodobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-3-fluoro-2-iodobenzaldehyde

-

- インチ: 1S/C7H3BrFIO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H

- InChIKey: ILBZFXWPHIYERZ-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC=C(Br)C(F)=C1I

4-Bromo-3-fluoro-2-iodobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC500624-1g |

4-Bromo-3-fluoro-2-iodobenzaldehyde |

1824274-89-6 | 1g |

£395.00 | 2025-02-21 | ||

| 1PlusChem | 1P0248YF-1g |

4-Bromo-3-fluoro-2-iodobenzaldehyde |

1824274-89-6 | 1g |

$616.00 | 2024-06-18 | ||

| 1PlusChem | 1P0248YF-5g |

4-Bromo-3-fluoro-2-iodobenzaldehyde |

1824274-89-6 | 5g |

$1773.00 | 2024-06-18 | ||

| abcr | AB598576-1g |

4-Bromo-3-fluoro-2-iodobenzaldehyde; . |

1824274-89-6 | 1g |

€743.10 | 2024-07-19 | ||

| Apollo Scientific | PC500624-5g |

4-Bromo-3-fluoro-2-iodobenzaldehyde |

1824274-89-6 | 5g |

£1185.00 | 2025-02-21 |

4-Bromo-3-fluoro-2-iodobenzaldehyde 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

1824274-89-6 (4-Bromo-3-fluoro-2-iodobenzaldehyde) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 68551-17-7(Isoalkanes, C10-13)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1824274-89-6)4-Bromo-3-fluoro-2-iodobenzaldehyde

清らかである:99%

はかる:1g

価格 ($):440